Cas no 1891650-66-0 (2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol)

2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol
- 1891650-66-0
- EN300-1909554
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- Inchi: 1S/C10H12BrClO/c1-10(2,6-13)8-5-7(11)3-4-9(8)12/h3-5,13H,6H2,1-2H3
- InChI Key: OODWRQCOMCOTRE-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1)C(C)(C)CO)Cl
Computed Properties
- Exact Mass: 261.97601g/mol
- Monoisotopic Mass: 261.97601g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 3.7
2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1909554-0.25g |
2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol |
1891650-66-0 | 0.25g |
$1012.0 | 2023-09-18 | ||
Enamine | EN300-1909554-10.0g |
2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol |
1891650-66-0 | 10g |
$4729.0 | 2023-06-02 | ||
Enamine | EN300-1909554-5g |
2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol |
1891650-66-0 | 5g |
$3189.0 | 2023-09-18 | ||
Enamine | EN300-1909554-0.5g |
2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol |
1891650-66-0 | 0.5g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1909554-0.05g |
2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol |
1891650-66-0 | 0.05g |
$924.0 | 2023-09-18 | ||
Enamine | EN300-1909554-0.1g |
2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol |
1891650-66-0 | 0.1g |
$968.0 | 2023-09-18 | ||
Enamine | EN300-1909554-1g |
2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol |
1891650-66-0 | 1g |
$1100.0 | 2023-09-18 | ||
Enamine | EN300-1909554-10g |
2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol |
1891650-66-0 | 10g |
$4729.0 | 2023-09-18 | ||
Enamine | EN300-1909554-2.5g |
2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol |
1891650-66-0 | 2.5g |
$2155.0 | 2023-09-18 | ||
Enamine | EN300-1909554-1.0g |
2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol |
1891650-66-0 | 1g |
$1100.0 | 2023-06-02 |
2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol Related Literature
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
Additional information on 2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol
Professional Introduction to Compound with CAS No. 1891650-66-0 and Product Name: 2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol
The compound with the CAS number 1891650-66-0 and the product name 2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural motifs, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular framework of 2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol incorporates both bromo and chloro substituents on a phenyl ring, combined with a branched alkyl side chain, which endows it with distinct chemical properties that make it a promising candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that exhibit potent biological activity. Among these, arylalkyl compounds have emerged as a particularly interesting class due to their ability to interact with various biological targets. The presence of halogenated aromatic rings in 2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol enhances its lipophilicity, which is a crucial factor for membrane permeability and subsequent intracellular distribution. This property is particularly relevant in the design of drugs that require efficient penetration across biological barriers.
One of the most compelling aspects of 2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol is its potential as an intermediate in the synthesis of more complex pharmacophores. The bromo and chloro substituents on the phenyl ring provide reactive sites for further functionalization, allowing chemists to tailor the compound's properties for specific therapeutic applications. This flexibility is highly valued in drug development pipelines, where the ability to modify molecular structures can significantly impact efficacy and selectivity.
Recent studies have highlighted the importance of halogenated aromatic compounds in medicinal chemistry. These compounds often exhibit enhanced binding affinity to biological targets due to their ability to form multiple hydrogen bonds and hydrophobic interactions. The structural features of 2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol align well with these principles, making it a candidate for targeting enzymes and receptors involved in various disease pathways. For instance, research has shown that arylalkyl compounds with similar structural motifs can inhibit kinases and other enzymes implicated in cancer and inflammatory diseases.
The synthesis of 2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of bromo and chloro substituents typically employs halogenation techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The subsequent addition of the branched alkyl side chain can be achieved through nucleophilic substitution or other coupling strategies. Each step must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
In terms of pharmacological activity, preliminary studies on derivatives of 2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol have shown promising results. These studies indicate that modifications to the phenyl ring or the alkyl side chain can significantly alter biological activity. For example, certain derivatives have demonstrated inhibitory effects on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammation and pain signaling. Additionally, some analogs have shown potential as antiviral or anticancer agents, highlighting the broad therapeutic scope of this compound class.
The role of computational chemistry in the design and optimization of 2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, metabolic stability, and other pharmacokinetic properties before conducting experimental studies. This approach not only accelerates the drug discovery process but also reduces costs associated with trial-and-error experimentation. By leveraging computational tools, scientists can identify optimal molecular structures that maximize therapeutic efficacy while minimizing adverse effects.
As research continues to evolve, new methodologies for synthesizing and analyzing halogenated arylalkyl compounds like 2-(5-bromo-2-chlorophenyl)-2-methylpropan-1-ol will emerge. Advances in synthetic chemistry, coupled with improvements in analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, will further enhance our understanding of these molecules' properties and functions. These advancements will undoubtedly pave the way for novel therapeutic interventions across a wide range of diseases.
In conclusion, CAS No. 1891650-66-0, identified as (5-bromo-) -(-chloro-)phenylmethan(-3-methylethanol) or more commonly as (5-Bromo-) -(-Chloro-)phenylethanol, represents a significant contribution to pharmaceutical chemistry due to its unique structural features and potential biological activities. The compound's combination of halogenated aromatic rings with an alkyl side chain makes it a versatile scaffold for drug discovery efforts aimed at developing treatments for various diseases including cancer, inflammation-related disorders, and infectious diseases. As research progresses, further exploration into this class of compounds will undoubtedly yield valuable insights into their therapeutic potential.
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